trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol
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Overview
Description
trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol: is a fluorinated piperidine derivative. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the piperidine ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased metabolic stability and lipophilicity, which can enhance the biological activity of pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . Another method includes the Umemoto reaction , which is used for the selective introduction of fluorine atoms into aromatic and heteroaromatic compounds .
Industrial Production Methods: Industrial production of fluorinated piperidines often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts is crucial for efficient production. The process may also involve multiple steps, including purification and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions: trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable for developing new materials and catalysts .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for investigating the interactions of fluorinated molecules with biological targets .
Medicine: In medicine, fluorinated piperidines are explored for their potential as pharmaceutical agents. The presence of fluorine can enhance the metabolic stability and bioavailability of drugs, making them more effective .
Industry: In industry, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications, including the development of new pesticides and herbicides .
Mechanism of Action
The mechanism of action of trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(Trifluoromethyl)piperidine: Another fluorinated piperidine with similar properties.
2-Fluoro-4-(trifluoromethyl)pyridine: A fluorinated pyridine derivative used in similar applications.
Uniqueness: trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the piperidine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C6H9F4NO |
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Molecular Weight |
187.14 g/mol |
IUPAC Name |
(3S,4R)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H9F4NO/c7-4-3-11-2-1-5(4,12)6(8,9)10/h4,11-12H,1-3H2/t4-,5+/m0/s1 |
InChI Key |
KJZOLOJJHHQFKF-CRCLSJGQSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@]1(C(F)(F)F)O)F |
Canonical SMILES |
C1CNCC(C1(C(F)(F)F)O)F |
Origin of Product |
United States |
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